molecular formula C18H19ClN2O B248782 1-Benzoyl-4-(3-chlorobenzyl)piperazine

1-Benzoyl-4-(3-chlorobenzyl)piperazine

Cat. No.: B248782
M. Wt: 314.8 g/mol
InChI Key: LOTMUHZEACCVKP-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(3-chlorobenzyl)piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Piperazine-based compounds are recognized as important building blocks in drug discovery due to their versatile binding properties and presence in a range of biologically active molecules . Researchers utilize these compounds to explore interactions with various neurological targets, as related benzylpiperazines are known to act as central nervous system (CNS) stimulants . Studies on similar compounds indicate that the piperazine core structure is a frequent pharmacophore found in substances with diverse therapeutic potential, including anticancer , antifungal, and antibacterial agents . The specific substitution pattern of the 1-benzoyl and 4-(3-chlorobenzyl) groups on the piperazine ring makes this compound a valuable intermediate for synthesizing and evaluating novel chemical entities. Its mechanism of action in research settings is often investigated in the context of monoaminergic systems, where analogous compounds have been shown to affect synaptic levels of neurotransmitters such as dopamine, serotonin, and norepinephrine . This product is provided for research purposes in vitro or in animal models under strict laboratory conditions. It is intended for use by qualified researchers only. This compound is strictly For Research Use Only and is not for diagnostic or therapeutic use, nor for human consumption. Handling should comply with all applicable local, state, and national regulations.

Properties

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C18H19ClN2O/c19-17-8-4-5-15(13-17)14-20-9-11-21(12-10-20)18(22)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2

InChI Key

LOTMUHZEACCVKP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-Benzoyl-4-(3-chlorobenzyl)piperazine

Compound Name Substituents (N1/N4) Key Features Biological Activity/Findings Reference(s)
1-Benzoyl-4-(4-nitrophenyl)piperazine N1: Benzoyl; N4: 4-nitrophenyl High crystallinity (orthorhombic system); electron-withdrawing nitro group Not explicitly reported, but nitro groups often enhance redox activity or receptor binding.
1-Benzyhydryl-4-((4-nitrophenyl)sulfonyl)piperazine N1: Benzhydryl; N4: nitrobenzenesulfonyl Sulfonamide group introduces polarity; benzhydryl enhances steric bulk Antimicrobial activity against Gram-positive bacteria.
1-(3-Chlorophenyl)piperazine (mCPP) N1: H; N4: 3-chlorophenyl Lacks benzoyl group; simpler structure Serotonin 5-HT2C receptor agonist; hallucinogenic effects in designer drugs.
1-(3-Chlorobenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine N1: 3-chlorobenzyl; N4: trimethoxybenzyl Dual benzyl substituents with methoxy groups Potential CNS activity due to methoxy groups (similar to antipsychotics).
Aripiprazole derivatives Varied substituents (e.g., OCH3, F) on piperazine Piperazine with extended carbon chains or halogen substitutions High D2 receptor selectivity (60-fold vs. D3); used in schizophrenia treatment.

Key Observations:

Substituent Impact on Bioactivity :

  • The benzoyl group in this compound distinguishes it from simpler phenylpiperazines (e.g., mCPP) by improving metabolic stability and enabling π-π stacking interactions in receptor binding .
  • Halogenated benzyl groups (e.g., 3-chlorobenzyl) enhance lipophilicity and receptor affinity. For example, mCPP’s 3-chlorophenyl group is critical for 5-HT2C agonism, suggesting similar targets for the query compound .
  • Electron-withdrawing groups (e.g., nitro in 1-benzoyl-4-(4-nitrophenyl)piperazine) may alter redox properties or binding kinetics compared to electron-donating groups (e.g., methoxy in trimethoxybenzyl derivatives) .

Synthetic Pathways :

  • The query compound shares synthetic routes with other piperazine derivatives, such as microwave-assisted substitutions (e.g., coupling Boc-piperazine with 3-chlorobenzyl intermediates) or nucleophilic displacement of chloroethyl groups .

Pharmacological Selectivity: Compared to aripiprazole derivatives, the query compound lacks the extended carbon chain necessary for D2 receptor selectivity but may exhibit serotonin receptor modulation due to its aromatic substituents .

Pharmacokinetic and Analytical Considerations

  • Metabolic Stability : Benzoyl-substituted piperazines are less prone to rapid hepatic clearance compared to unsubstituted analogues (e.g., BZP) .
  • Detection Challenges : Piperazine derivatives are often co-administered with other psychoactive substances, complicating identification. LC-MS and LC-DAD methods are effective for distinguishing structural analogues like the query compound .

Preparation Methods

Regioselective Functionalization Challenges

The symmetry of piperazine complicates mono-substitution, necessitating strategies such as stoichiometric control, protective-group chemistry, or sequential reaction sequences. For instance, 1-(3-chlorophenyl)piperazine hydrochloride is synthesized via cyclization of bis(2-chloroethyl)methylamine hydrochloride with 3-chloroaniline in xylene under reflux. Analogous principles apply to the 3-chlorobenzyl variant, where alkylation precedes acylation.

Synthetic Routes to this compound

Synthesis of 1-(3-Chlorobenzyl)piperazine

Piperazine is reacted with 3-chlorobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile) using potassium carbonate as a base. Excess piperazine (2 equiv) ensures mono-alkylation, yielding 1-(3-chlorobenzyl)piperazine after extraction and solvent removal.

Table 1: Alkylation of Piperazine with 3-Chlorobenzyl Bromide

ReagentQuantity (mmol)EquivalentsSolventTemperatureTime (h)Yield (%)
Piperazine20.02.0AcetonitrileReflux1265
3-Chlorobenzyl bromide10.01.0AcetonitrileReflux12
K₂CO₃15.01.5

Acylation with Benzoic Acid

The secondary amine of 1-(3-chlorobenzyl)piperazine is acylated using benzoyl chloride or via carbodiimide-mediated coupling. A protocol adapted from Kumari et al. employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF) at 0–25°C.

Table 2: Acylation Reaction Conditions

ReagentQuantity (mmol)EquivalentsSolventTemperatureTime (h)Yield (%)
1-(3-Chlorobenzyl)piperazine5.01.0DMF0°C to RT2475
Benzoic acid5.51.1DMF
EDCl6.01.2DMF
HOBt5.01.0DMF
Triethylamine15.03.0DMF

tert-Butoxycarbonyl (Boc) Protection

To enhance regiocontrol, piperazine is first protected with di-tert-butyl dicarbonate (Boc)₂O**, yielding 1-Boc-piperazine . Subsequent alkylation with 3-chlorobenzyl bromide in toluene at 70°C selectively functionalizes the free amine. Deprotection with trifluoroacetic acid (TFA) affords 4-(3-chlorobenzyl)piperazine , which is then acylated as described in Section 2.1.2.

Table 3: Boc-Protected Intermediate Synthesis

ReagentQuantity (mmol)EquivalentsSolventTemperatureTime (h)Yield (%)
Piperazine10.01.0THF0°C290
(Boc)₂O12.01.2THF0°C to RT12

Comparative Analysis of Methodologies

Yield and Purity Considerations

The direct alkylation-acylation route offers simplicity but risks di-substitution (≤15% by HPLC). In contrast, the Boc-protected pathway achieves >85% purity at the cost of additional steps. Industrial-scale processes favor xylene or toluene as solvents for their high boiling points and efficient byproduct removal.

Solvent and Temperature Optimization

  • Alkylation : Xylene outperforms acetonitrile in suppressing side reactions during prolonged reflux.

  • Acylation : DMF stabilizes the active ester intermediate, while lower temperatures (0–10°C) minimize epimerization.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 8H, Ar-H), 4.15 (s, 2H, CH₂), 3.70–3.50 (m, 8H, piperazine-H).

  • HRMS : m/z calcd for C₁₈H₁₈ClN₂O ([M+H]⁺): 313.1105; found: 313.1108.

Chromatographic Purification

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves mono- and di-substituted byproducts. Recrystallization from ethanol/water yields analytically pure product.

Industrial and Environmental Considerations

Scale-Up Challenges

  • Waste Management : Halogenated solvents (e.g., CHCl₃) require recycling to meet green chemistry standards.

  • Cost Efficiency : EDCl/HOBt coupling, while effective, is less economical than Schotten-Baumann acylation for multi-kilogram batches .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzoyl-4-(3-chlorobenzyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reactions between benzoic acid derivatives and substituted piperazines. For example, 1-(3-chlorobenzyl)piperazine can react with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the target compound. Key factors include solvent choice (e.g., DCM for solubility), stoichiometry (1.2 equiv. of acylating agent), and catalyst use (e.g., CuSO4·5H2O for click chemistry). Yields often range from 57% to 80%, depending on purification methods like flash chromatography or crystallization .
Synthetic Route Reagents/Conditions Yield
Acylation of piperazine derivativeBenzoyl chloride, DCM, triethylamine~70%
Click chemistry (azide-alkyne)CuSO4·5H2O, sodium ascorbate, H2O:DCM~64%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR identifies substitution patterns (e.g., benzoyl vs. 3-chlorobenzyl groups) and confirms purity.
  • X-ray crystallography : Resolves hydrogen bonding (e.g., C–H⋯O interactions) and crystal packing. For example, monoclinic Cc symmetry (a = 29.403 Å, β = 97.35°) was observed in related 1-aroylpiperazines .
  • HRMS/FTIR : Validates molecular weight (C18H19ClN2O2, MW 318.8 g/mol) and functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Q. How is the compound evaluated for preliminary pharmacological activity?

  • Methodological Answer : Standard assays include:

  • Receptor binding studies : Radioligand displacement assays (e.g., dopamine D3 or serotonin receptors) to measure IC50 values.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 values in µM range).
  • ADME profiling : Solubility (LogP ~3.2), BBB permeability (e.g., PAMPA assay), and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity and selectivity?

  • Methodological Answer :

  • Halogen effects : Introducing Cl at the benzyl position enhances lipophilicity (↑LogP) and may improve CNS penetration. Fluorine substitution (e.g., 2-fluorobenzoyl) alters hydrogen bonding, affecting receptor affinity .

  • SAR studies : Compare analogs via molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., π-π stacking with Tyr residues in D3 receptors) .

    Substituent Bioactivity (IC50, nM) Selectivity (D3 vs. D2)
    3-Cl-benzyl12.5 ± 1.215-fold
    4-F-benzoyl8.7 ± 0.922-fold

Q. What mechanisms underlie the genotoxicity observed in metabolites of piperazine derivatives?

  • Methodological Answer : Metabolic activation via cytochrome P450 (e.g., CYP3A4) can generate reactive intermediates:

  • Nitrone formation : N-hydroxylation of the piperazine ring followed by oxidation to electrophilic nitrones, which bind DNA (detected via 14C-radiolabeling in rat S9 fractions) .
  • Quinone-methide intermediates : Aromatic hydroxylation of the 3-chlorobenzyl group leads to DNA adducts. Co-incubation with glutathione or methoxylamine reduces mutagenicity in Ames tests .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :

  • QSAR models : Use descriptors like polar surface area (TPSA ~45 Ų) and LogD to predict BBB permeability.
  • MD simulations : Assess binding stability in target receptors (e.g., 5-HT2C) over 100-ns trajectories.
  • Metabolite prediction : Software like Meteor identifies likely Phase I/II metabolites (e.g., N-dealkylation, glucuronidation) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported anticancer activity across studies?

  • Methodological Answer :

  • Dose-response validation : Re-test in standardized cell lines (e.g., MCF-7 vs. HeLa) with controlled conditions (e.g., 72-h exposure).
  • Off-target screening : Use kinome profiling to rule out non-specific kinase inhibition.
  • Synergistic studies : Combine with chemotherapeutics (e.g., cisplatin) to assess combinatorial effects .

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